Doramectin aglycone

Catalog No.
S1803269
CAS No.
M.F
C36H50O8
M. Wt
610.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doramectin aglycone

Product Name

Doramectin aglycone

IUPAC Name

2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C36H50O8

Molecular Weight

610.8 g/mol

InChI

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3

InChI Key

SHRUSRJMZSPNGG-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O

Description

Doramectin aglycone is a diterpene lactone.

Doramectin aglycone is a degradation product of doramectin, a macrocyclic lactone widely used as an antiparasitic agent in veterinary medicine. The compound has the chemical formula C36H50O8C_{36}H_{50}O_{8} and a molecular weight of 610.78 g/mol. It results from the hydrolysis of the disaccharide unit in doramectin, particularly under mildly acidic conditions, leading to its formation through sequential deglycosylation processes . This compound retains significant biological activity, making it an important subject of study in pharmacology and toxicology.

, particularly oxidation and hydrolysis. Under acidic conditions, it can be further degraded into simpler sugars and other metabolites . The compound's reactivity is influenced by its structural features, which include multiple hydroxyl groups that can participate in hydrogen bonding and redox reactions. These reactions are critical in understanding its stability and behavior in biological systems.

Doramectin aglycone exhibits notable biological activity, primarily as an inhibitor of certain ligand-gated ion channels in parasites. Its mechanism of action is similar to that of other macrocyclic lactones, targeting the glutamate-gated chloride channels in nematodes and arthropods, leading to paralysis and death of these organisms . Studies have shown that doramectin aglycone retains efficacy against various parasitic species, underscoring its potential as an active pharmaceutical ingredient.

The synthesis of doramectin aglycone typically involves the degradation of doramectin through hydrolysis. This process can be achieved under controlled acidic conditions, where the disaccharide portion is cleaved off to yield doramectin aglycone . Alternative synthetic routes may involve chemical modifications to enhance yield or purity, but such methods are less common due to the availability of doramectin as a precursor.

Doramectin aglycone is primarily utilized in veterinary medicine for its antiparasitic properties. It is effective against a range of parasites affecting livestock and pets, including nematodes and ectoparasites. Its role as a degradation product also provides insights into the metabolic pathways of doramectin in animals, which is crucial for understanding its pharmacokinetics and potential side effects .

Research on doramectin aglycone has revealed its interactions with various biological targets. Studies indicate that it can modulate ion channel activity in parasites, similar to other macrocyclic lactones . Interaction studies often focus on its binding affinity to specific receptors or enzymes involved in parasitic survival, providing essential data for drug development and optimization efforts.

Similar Compounds: Comparison with Other Compounds

Doramectin aglycone belongs to a class of compounds known as macrocyclic lactones. Other similar compounds include:

  • Ivermectin: Another widely used antiparasitic agent that also targets ligand-gated ion channels but has different efficacy profiles against certain parasites.
  • Emamectin: A derivative of avermectin with enhanced potency against some pests but limited effectiveness against others compared to doramectin.
  • Milbemycin oxime: Known for its broad-spectrum activity but differs structurally from doramectin by lacking a carbohydrate moiety.
CompoundStructure TypePrimary UseUnique Features
Doramectin AglyconeMacrocyclic LactoneAntiparasiticActive metabolite with significant efficacy
IvermectinMacrocyclic LactoneAntiparasiticBroad-spectrum but less effective on flatworms
EmamectinAvermectin DerivativeInsecticideEnhanced potency against specific pests
Milbemycin OximeMilbemycinAntiparasiticLacks carbohydrate moiety; broader spectrum

Doramectin aglycone's uniqueness lies in its specific degradation pathway from doramectin and its retained biological activity despite structural changes. This characteristic makes it a valuable compound for further research into antiparasitic therapies and drug development strategies.

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

610.35056855 g/mol

Monoisotopic Mass

610.35056855 g/mol

Heavy Atom Count

44

Appearance

White solid

Dates

Modify: 2023-07-20
Avermectin aglycones. Mrozik H. et al. J. Org. Chem. 1982, 47, 489.Ivermectin, a new broad-spectrum antiparasitic agent. Chabala J.C. et al. J. Med. Chem. 1980, 23, 1134.

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